Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H15F3N4O2 and its molecular weight is 352.317. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various targets, such as atf4 and nf-kb proteins . These proteins play crucial roles in cellular processes like inflammation and stress responses.
Mode of Action
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these cellular processes.
Biochemical Pathways
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, like other triazolo[1,5-a]pyrimidines, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Related triazolo[1,5-a]pyrimidines have been shown to display moderate antiproliferative activities against cancer cells
Molecular Mechanism
It is known that the synthesis of triazolo[1,5-a]pyrimidines involves a catalyst-free, additive-free method under microwave conditions . This involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation
Biological Activity
Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, noted for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H15F3N4O2
- Molecular Weight : 348.31 g/mol
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar triazolo[1,5-a]pyrimidine scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that derivatives of this scaffold exhibited IC50 values ranging from 0.3 to 24 µM against targets like EGFR and VGFR2 in cancer models. Notably, one derivative showed effective inhibition of tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell cycle progression .
Antimicrobial Activity
The triazolopyrimidine derivatives have shown promising antimicrobial properties. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. In vitro assays revealed significant activity against pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL for some derivatives .
The biological activity of this compound is attributed to its ability to inhibit key protein targets involved in cancer cell proliferation and survival. Molecular docking studies suggest that these compounds interact with the ATP-binding sites of receptor tyrosine kinases (RTKs), leading to reduced signaling pathways that promote tumor growth .
Study 1: Anticancer Efficacy
In a preclinical study involving MCF-7 breast cancer cells, the compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell viability with significant induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Study 2: Antimicrobial Screening
A series of synthesized triazolopyrimidine derivatives were evaluated for their antimicrobial activity against a panel of bacterial strains. The study revealed that certain modifications significantly enhanced their antibacterial potency compared to standard antibiotics.
Data Tables
Biological Activity | IC50 Value (µM) | Target |
---|---|---|
Anticancer (EGFR) | 0.3 | MCF-7 |
Anticancer (VGFR2) | 7.60 | HCT116 |
Antimicrobial | 0.8 - 6.25 | E. coli |
Antimicrobial | Varies | S. aureus |
Properties
IUPAC Name |
methyl 5-ethyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-3-11-12(14(24)25-2)13(23-15(22-11)20-8-21-23)9-4-6-10(7-5-9)16(17,18)19/h4-8,13H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAYCDJKSAQRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.